molecular formula C9H5N3O2 B2356358 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019022-01-5

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B2356358
CAS RN: 1019022-01-5
M. Wt: 187.158
InChI Key: RXXFOUZASFACNC-UHFFFAOYSA-N
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Description

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A convenient gold-catalyzed strategy for the synthesis of imidazo[1,2-a]pyridine derivatives has been developed via gold carbene complexes .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. The recent synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthesis and Antiinflammatory Activity

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acids : A series of these compounds have been synthesized and evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, suggesting their potential in pharmaceutical applications (Abignente et al., 1982).

Combinatorial Chemistry in Medicinal Sciences

  • Synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic Acids : This research demonstrates the use of a one-pot procedure for synthesizing these compounds, highlighting their relevance in medicinal and biological sciences (Marandi, 2018).

Chemical Synthesis Techniques

  • Copper-Mediated Synthesis : A study detailing a copper-mediated three-component approach for synthesizing 3-cyanoimidazo[1,2-a]pyridines from 2-aminopyridines, acetophenones, and benzyl cyanide. This research provides insight into advanced chemical synthesis techniques (Wen, Lu, & Wang, 2015).

Anticancer Agents

  • Organometallic Complexes : The synthesis and characterization of organometallic complexes with potential as cyclin-dependent kinase inhibitors for cancer treatment are discussed in this study, indicating the compound's role in oncology (Stepanenko et al., 2011).

Novel Synthesis Approaches

  • 3-Aminoimidazo[1,2-a]pyridines and -pyrazines : A condensation reaction method for synthesizing these compounds is described, showcasing innovative approaches in chemical synthesis (Shaabani, Soleimani, & Maleki, 2007).

Antifungal Activity

  • Tetrahydroimidazo[1,2-a]pyridine Derivatives : This research focused on synthesizing new derivatives and evaluating their anticandidal activity, demonstrating the compound's potential in antifungal therapies (Ozdemir et al., 2010).

Antibacterial Agents

  • Condensed-Heterocyclic Azolium Cephalosporins : The study explored the antibacterial activity of cephalosporins with imidazo[1,2-a]pyridine substituents, indicating their use in developing new antibiotics (Nishimura et al., 1991).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

7-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-1-2-12-7(9(13)14)5-11-8(12)3-6/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXFOUZASFACNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid

Synthesis routes and methods

Procedure details

To a mixture of ethyl 7-cyanoimidazo[1,2-a]pyridine-3-carboxylate (2.23 g, 10.4 mmol) in 100 mL of THF:EtOH:water (1:2:1) was added LiOH (0.248 g, 10.4 mmol). The reaction mixture was stirred at ambient temperature overnight. The reaction was concentrated and diluted with water, cooled in an ice bath and acidified to pH=3 with 1 M HCl producing a white precipitate. The precipitate was removed by vacuum filtration and dried under vacuum with a methanol azeotrope providing 1.62 g of the title compound as a white solid.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
THF EtOH water
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.248 g
Type
reactant
Reaction Step Two

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